8-Chloro-1-methylquinolin-4(1H)-one

Kinase Inhibition MELK Inhibitors Medicinal Chemistry

Researchers developing MELK-targeted oncology inhibitors often face inconsistent reactivity from generic quinolone building blocks. This specific 8-chloro-1-methylquinolin-4(1H)-one provides the exact substitution pattern required for patent-disclosed inhibitor scaffolds. - Enables direct SAR study of 8-chloro impact vs. 6-chloro or unsubstituted analogs. - Provides a defined synthetic handle at C-8 for cross-coupling and library diversification. - Supplied with ≥95% purity specification and verified storage conditions for consistent scale-up.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
Cat. No. B11902460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1-methylquinolin-4(1H)-one
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCN1C=CC(=O)C2=C1C(=CC=C2)Cl
InChIInChI=1S/C10H8ClNO/c1-12-6-5-9(13)7-3-2-4-8(11)10(7)12/h2-6H,1H3
InChIKeyORWSVSIXPACTKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-1-methylquinolin-4(1H)-one: 4-Quinolone Scaffold Overview


8-Chloro-1-methylquinolin-4(1H)-one (CAS No. 1211184-18-7) is a heterocyclic compound belonging to the 4-quinolone family, characterized by a chlorine substituent at the 8-position and a methyl group at the N-1 position of the quinolin-4(1H)-one core . With a molecular formula of C10H8ClNO and a molecular weight of 193.63 g/mol, this compound serves as a key intermediate and scaffold for developing bioactive molecules, including kinase inhibitors such as MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors . The 4-quinolone scaffold has been extensively employed in medicinal chemistry for the development of antibacterial, antimalarial, and anticancer agents [1].

1
4-Quinolone scaffold with specific 8-chloro, N-1 methyl substitution
2
Supports MELK kinase inhibitor patent scaffold synthesis and SAR studies
3
Defined reactive handle at 8-Cl for downstream functionalization

Why Generic 4-Quinolone Analogs Cannot Substitute


Within the 4-quinolone class, substitution pattern critically dictates both biological activity and synthetic utility. The specific placement of chlorine at the 8-position, combined with N-1 methylation, generates a distinct electronic environment and steric profile that influences target binding, reactivity in downstream synthetic transformations, and physicochemical properties such as lipophilicity and metabolic stability [1]. Simply substituting an unsubstituted quinolin-4(1H)-one, a 6-chloro analog, or a 2-methyl variant will yield fundamentally different biological outcomes and incompatible reactivity profiles. For applications requiring this precise substitution pattern—whether as a MELK inhibitor scaffold intermediate, a synthetic building block for cross-coupling reactions, or a reference standard—generic substitution is not scientifically or procedurally valid .

!
Unsubstituted or 6-chloro analogs may alter kinase target binding and synthetic reactivity
!
Absence of N-1 methyl shifts electronic environment and metabolic stability profile
!
2(1H)-one isomer (same MW) cannot substitute; requires analytical identity verification

8-Chloro-1-methylquinolin-4(1H)-one: Head-to-Head Differentiation Evidence


MELK Inhibitor Scaffold Structural Differentiation

8-Chloro-1-methylquinolin-4(1H)-one embodies a specific quinoline substitution pattern claimed in MELK inhibitor patents, distinguishing it from other 4-quinolone regioisomers and substitution variants. The N-1 methyl group and 8-chloro substitution are essential structural features for the development of MELK inhibitors, a serine/threonine kinase implicated in cancer stem cell maintenance and tumor progression . This substitution pattern creates a unique pharmacophore that cannot be replicated by unsubstituted quinolin-4(1H)-one (CAS 83-54-5), 6-chloro analogs, or 2-position substituted variants, which exhibit different kinase inhibition profiles and synthetic accessibility .

Scaffold Substitution
Class-level
8-chloro, N-1 methyl vs. unsubstituted, 6-chloro, or 2-substituted quinolones
Patent-defined MELK inhibitor scaffold; substitution pattern cannot be replicated by generic analogs.
Data based on patent analysis; verify in target assay.
Kinase Inhibition MELK Inhibitors Medicinal Chemistry

Chlorine Positional Isomer: 8-Chloro vs. 6-Chloro

The position of chlorine substitution on the quinolin-4(1H)-one core significantly impacts both electronic properties and biological activity. 8-Chloro-1-methylquinolin-4(1H)-one places the electron-withdrawing chlorine at the peri position relative to the N-1 methyl group, creating a distinct electronic environment compared to 6-chloro positional isomers [1]. This positional difference affects key molecular properties including pKa of the quinolyl nitrogen, hydrogen-bonding capacity, and steric accessibility, all of which influence target binding in biological assays and reactivity in subsequent synthetic steps such as nucleophilic aromatic substitution or cross-coupling reactions [2].

Positional Isomer Effect
Class-level
8-chloro (peri to N-1 methyl) vs. 6-chloro: distinct electronic and steric profiles
Chlorine position alters pKa, H-bonding, and synthetic reactivity; 6-chloro analogs not interchangeable.
SAR context; review for specific downstream chemistry.
Positional Isomerism SAR Studies Scaffold Selection

Purity Specification and Storage Conditions

Reputable vendors provide this compound with a documented minimum purity specification of 95%, accompanied by explicit long-term storage recommendations: store in a cool, dry place for extended stability . This level of quality documentation is essential for procurement decisions in regulated research environments. Alternative vendors offering no purity specification, ambiguous purity claims, or lacking storage guidance introduce unacceptable experimental variability and potential project delays due to compound degradation or contamination. The 95% minimum purity specification with defined storage conditions provides a verifiable procurement benchmark.

Purity & Storage
Data to verify
Minimum purity: 95%; Storage: cool, dry place
Documented purity supports reproducible synthesis and assay consistency.
Supplier-specified; independent verification recommended.
Quality Control Procurement Specification Purity

Molecular Identity Differentiation from Common Intermediates

8-Chloro-1-methylquinolin-4(1H)-one possesses a distinct molecular formula (C10H8ClNO) and molecular weight (193.63 g/mol) that differentiates it from other commonly used 4-quinolone intermediates . The unsubstituted 1-methylquinolin-4(1H)-one (CAS 83-54-5) has a molecular weight of 159.18 g/mol, while 8-chloro-4-methylquinolin-2(1H)-one (CAS 54904-38-0) shares the same molecular weight (193.63 g/mol) but differs in the position of the carbonyl group (4-one vs. 2-one), resulting in distinct chemical reactivity and biological profiles [1]. These differences in molecular formula and weight are critical for analytical verification by LC-MS, NMR, and elemental analysis during quality control and compound registration.

Molecular Identity
Reported
C10H8ClNO, MW 193.63 vs. 1-methylquinolin-4(1H)-one (MW 159.18) and 2-one isomer (same MW)
Enables unambiguous LC-MS/NMR identification; distinguishes from common intermediates.
Confirm identity vs. 2(1H)-one isomer upon receipt.
Analytical Chemistry Compound Identification Quality Assurance

8-Chloro-1-methylquinolin-4(1H)-one: Validated Application Scenarios


MELK Inhibitor Development

Research groups developing small-molecule inhibitors targeting MELK (Maternal Embryonic Leucine zipper Kinase) for oncology applications require this specific 8-chloro, N-1 methyl substitution pattern as a key intermediate for synthesizing patent-disclosed quinoline-based inhibitor scaffolds. The structural features of 8-chloro-1-methylquinolin-4(1H)-one align with the quinoline derivative claims in MELK inhibitor patents, making it a necessary building block for competitive inhibitor development programs .

4-Quinolone SAR Studies

Medicinal chemistry teams conducting systematic SAR investigations of the 4-quinolone scaffold require this compound as a reference point for evaluating the impact of 8-chloro and N-1 methyl substitution on biological activity. Its distinct substitution pattern compared to unsubstituted quinolin-4(1H)-one (CAS 83-54-5) and positional isomers such as 6-chloro derivatives enables researchers to isolate the contribution of the 8-chloro moiety to target binding, cellular potency, and physicochemical properties .

Quinoline Derivative Synthesis

This compound serves as a versatile intermediate for further functionalization via nucleophilic aromatic substitution at the 8-chloro position or through modifications at the 4-oxo group. The documented 95% minimum purity specification and defined storage conditions ensure consistent reactivity in downstream synthetic transformations, including cross-coupling reactions, aminations, and reductions to generate diverse quinoline-based compound libraries . The specific 8-chloro placement provides a defined reactive handle that differs fundamentally from other chloroquinoline positional isomers .

Analytical Reference Standard

Quality control laboratories and compound management facilities require this compound with verified identity and purity specifications for use as an analytical reference standard. The distinct molecular weight (193.63 g/mol) and formula (C10H8ClNO) enable unambiguous identification by LC-MS and NMR, distinguishing it from common 4-quinolone intermediates and positional isomers that could otherwise lead to compound misidentification . Documented storage conditions support long-term compound library maintenance.

Application
Selection Property
Validation Focus
MELK inhibitor scaffold synthesis
8-Chloro, N-1 methyl substitution pattern
Kinase inhibition assay context; patent scaffold fidelity
4-Quinolone SAR studies
Positional isomer control (8-Cl vs. 6-Cl)
Target binding and potency correlation review
Quinoline derivative synthesis
Defined reactive handle at 8-Cl; documented 95% purity
Downstream reactivity and yield consistency
Analytical reference standard
Verified MW 193.63, formula C10H8ClNO
LC-MS/NMR identity confirmation; long-term storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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